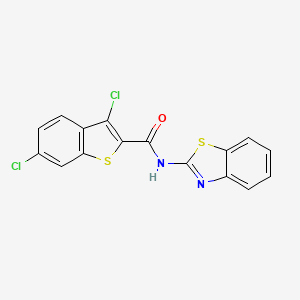

N-1,3-benzothiazol-2-yl-3,6-dichloro-1-benzothiophene-2-carboxamide

Vue d'ensemble

Description

“N-1,3-benzothiazol-2-yl-3,6-dichloro-1-benzothiophene-2-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. It’s likely that this compound contains a benzothiazole moiety, which is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-aminothiophenol with various reagents . For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of 2-aminothiophenol with various reagents . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique

Antibacterial Agents

N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Among them, compound C13 showed maximum activity against S. aureus NCIM 5022 with a MIC of 13.0 μM .

Antitubercular Compounds

Benzothiazole based compounds have been synthesized and evaluated for their anti-tubercular activity . The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Cytotoxic Agents

Certain compounds have exhibited cytotoxic activities with potent IC50 values against MDA-MB-231 cells and MCF-7 cells . These compounds could potentially be used in cancer research and treatment .

Synthesis of Biurets

N1-substituted-(6-substituted-1.3-benzothizol-2-yl)-N5-(N1-substitutedurea) biurets have been synthesized . These novel biurets could have potential applications in various fields of chemistry .

Anticonvulsant Agents

Benzothiazole derivatives have also been synthesized and evaluated for their anticonvulsant activity . These compounds could potentially be used in the treatment of epilepsy and other seizure disorders .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

It’s known that benzothiazole derivatives can inhibit the cyclo-oxygenase pathways, specifically cox-2, which is induced at sites of inflammation throughout the body to generate prostaglandins . These prostaglandins mediate inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . This results in reduced inflammation and pain.

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of benzothiazole derivatives . .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3,6-dichloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2OS2/c17-8-5-6-9-12(7-8)22-14(13(9)18)15(21)20-16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPYCQNDFHDUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dichloro-1-benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3507871.png)

![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3507877.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3507884.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B3507886.png)

![N-(3-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-N'-phenylthiourea](/img/structure/B3507898.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3507907.png)

![2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3507914.png)

![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3507927.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B3507943.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3507948.png)

![2-phenyl-1,2,4-triazaspiro[4.4]nonan-3-one](/img/structure/B3507959.png)

![3,5-dichloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B3507965.png)

![6-chloro-5,7-dimethyl-N-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3507966.png)